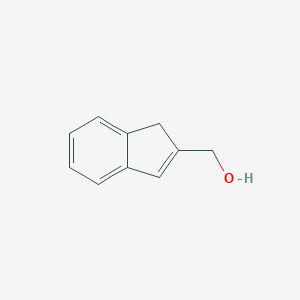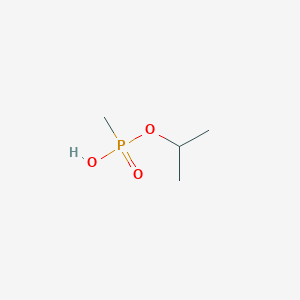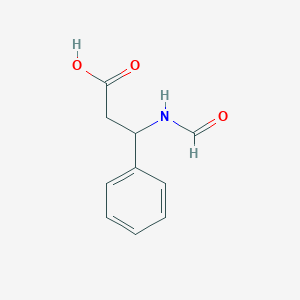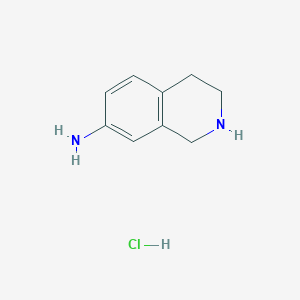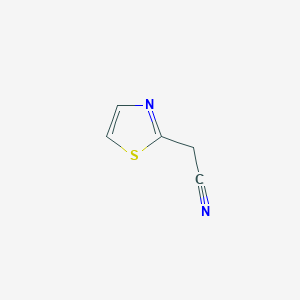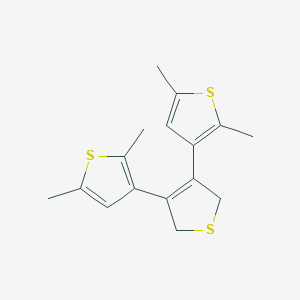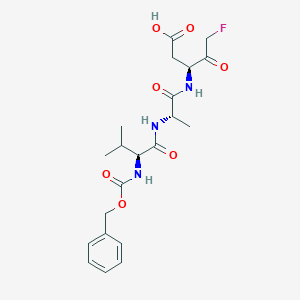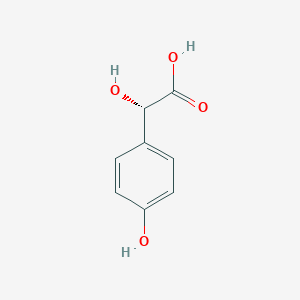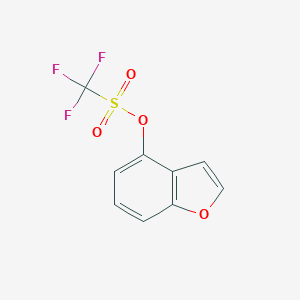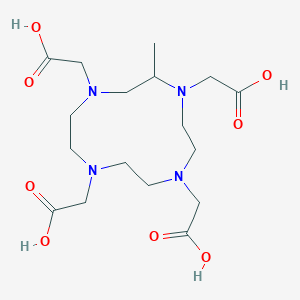
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Me-DO2A-tBu is a macrocyclic ligand that was first synthesized in the 1980s. It has a high affinity for metal ions, particularly lanthanide and transition metal ions, due to its unique structure. Me-DO2A-tBu has been extensively studied for its potential applications in various fields, including medical imaging, drug delivery, and catalysis.
Mécanisme D'action
The mechanism of action of Me-DO2A-tBu involves the formation of stable complexes with metal ions, particularly gadolinium ions. These complexes have a high relaxivity, which makes them useful as contrast agents in MRI. Me-DO2A-tBu also has a high binding affinity for other metal ions, such as copper and zinc, which makes it useful in catalysis.
Effets Biochimiques Et Physiologiques
Me-DO2A-tBu has been shown to have low toxicity and is well-tolerated in vivo. It is rapidly excreted from the body, reducing the risk of accumulation in tissues. Me-DO2A-tBu has also been shown to have low immunogenicity, making it a safe choice for medical imaging and drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
Me-DO2A-tBu has several advantages for use in lab experiments. It is stable under a wide range of conditions, making it easy to handle and store. Me-DO2A-tBu also has a high binding affinity for metal ions, which makes it useful in a variety of applications. However, Me-DO2A-tBu is relatively expensive compared to other ligands, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of Me-DO2A-tBu in scientific research. One potential application is in the development of new contrast agents for MRI. Me-DO2A-tBu could also be used in the development of new drug delivery systems, particularly for targeted therapies. Additionally, Me-DO2A-tBu could be used in the development of new catalysts for chemical reactions.
In conclusion, Me-DO2A-tBu is a macrocyclic ligand that has a wide range of applications in scientific research. Its unique structure allows it to form stable complexes with various metal ions, making it a popular choice for metal chelation. Me-DO2A-tBu has been extensively studied for its potential applications in medical imaging, drug delivery, and catalysis. While it has several advantages, such as stability and low toxicity, it is relatively expensive compared to other ligands. However, there are several future directions for the use of Me-DO2A-tBu in scientific research, particularly in the development of new contrast agents for MRI, drug delivery systems, and catalysts.
Méthodes De Synthèse
The synthesis of Me-DO2A-tBu involves several steps, including the preparation of the macrocyclic precursor, followed by the introduction of the tetraacetic acid side chains. The final step involves the introduction of the 2-methyl group. The synthesis of Me-DO2A-tBu is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Me-DO2A-tBu is widely used in scientific research applications, particularly in the field of medical imaging. It is used as a contrast agent in magnetic resonance imaging (MRI) due to its ability to form stable complexes with gadolinium ions. Me-DO2A-tBu has also been studied for its potential applications in drug delivery, as it can be used to target specific cells or tissues.
Propriétés
Numéro CAS |
119928-85-7 |
|---|---|
Nom du produit |
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-methyl- |
Formule moléculaire |
C17H30N4O8 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
2-[4,7,10-tris(carboxymethyl)-6-methyl-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C17H30N4O8/c1-13-8-20(11-16(26)27)5-4-18(9-14(22)23)2-3-19(10-15(24)25)6-7-21(13)12-17(28)29/h13H,2-12H2,1H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29) |
Clé InChI |
HSXRCEVTMOWCFI-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
SMILES canonique |
CC1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Synonymes |
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-Methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Diazaspiro[2.5]octane-5,8-dione](/img/structure/B172639.png)
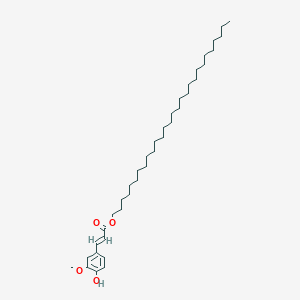
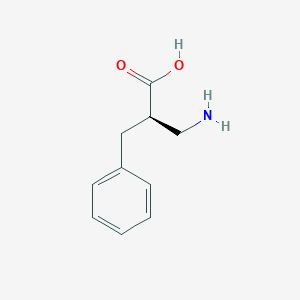

![N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B172649.png)
